
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile, also known as DPAN, is a chemical compound that has been extensively researched for its potential applications in various fields. DPAN is a type of acrylonitrile, a class of compounds that has been widely studied for their diverse biological and chemical properties. In
作用機序
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and β-secretase, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and ameliorate cognitive deficits in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has several advantages as a research tool, including its versatility as a building block for the synthesis of various functional molecules, its ability to activate the AMPK pathway, and its potential therapeutic effects on various diseases. However, this compound also has some limitations, including its toxicity at high concentrations and its limited solubility in water.
将来の方向性
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile. First, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Second, more studies are needed to investigate the potential therapeutic effects of this compound on various diseases, including cancer, Alzheimer's disease, and diabetes. Third, the synthesis of novel this compound derivatives with improved properties, such as solubility and bioavailability, should be explored. Fourth, the development of new methods for the synthesis of this compound and its derivatives should be investigated to improve the yield and efficiency of the reaction. Finally, the potential applications of this compound in other fields, such as energy storage and environmental remediation, should be explored.
In conclusion, this compound is a versatile and promising compound that has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects on various diseases. The synthesis of novel this compound derivatives with improved properties and the development of new methods for the synthesis of this compound should also be explored.
合成法
The synthesis of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile involves the reaction of 2,2-dimethylpropanoic acid with 4-propoxybenzaldehyde, followed by the addition of sodium cyanide to form the corresponding nitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, this compound has been used as a monomer for the synthesis of polymers with unique optical and mechanical properties. In organic chemistry, this compound has been used as a versatile building block for the synthesis of various functional molecules. In biomedical research, this compound has been investigated for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(4-propoxyphenyl)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-5-10-20-15-8-6-13(7-9-15)11-14(12-18)16(19)17(2,3)4/h6-9,11H,5,10H2,1-4H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKFEVQAZHJEP-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

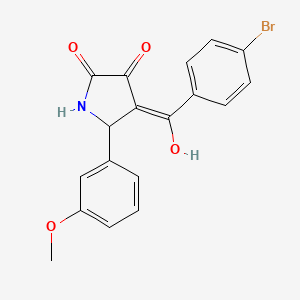
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)
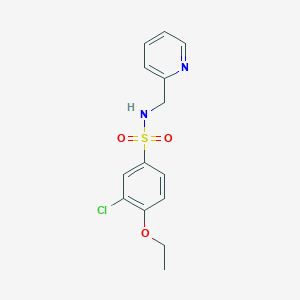
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
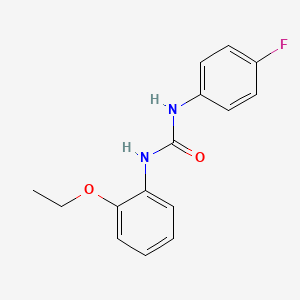
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)
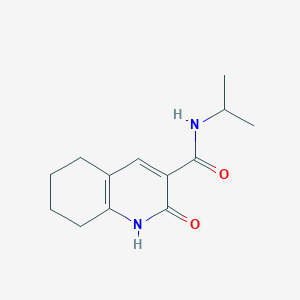

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
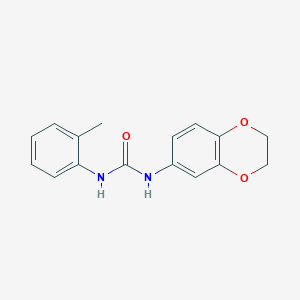
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)